molecular formula C12H14ClN3O3S B13722383 ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfanylpropanoate

ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfanylpropanoate

Cat. No.: B13722383
M. Wt: 315.78 g/mol
InChI Key: PPNOOJMKIGOUHV-XNTDXEJSSA-N
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Description

Ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfanylpropanoate is a complex organic compound that features a unique combination of functional groups, including a carbamoylhydrazinylidene moiety and a chlorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfanylpropanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as palladium or platinum, and controlled temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfanylpropanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium cyanide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfanylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfanylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfanylpropanoate include:

  • Ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-phenylsulfanylpropanoate
  • Ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-(4-methylphenyl)sulfanylpropanoate
  • Ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-(4-fluorophenyl)sulfanylpropanoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14ClN3O3S

Molecular Weight

315.78 g/mol

IUPAC Name

ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfanylpropanoate

InChI

InChI=1S/C12H14ClN3O3S/c1-2-19-11(17)10(15-16-12(14)18)7-20-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H3,14,16,18)/b15-10+

InChI Key

PPNOOJMKIGOUHV-XNTDXEJSSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC(=O)N)/CSC1=CC=C(C=C1)Cl

Canonical SMILES

CCOC(=O)C(=NNC(=O)N)CSC1=CC=C(C=C1)Cl

Origin of Product

United States

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